

# Thermodynamic Properties of 3-Ethylnonane: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of **3-Ethylnonane** (C<sub>11</sub>H<sub>24</sub>). The document summarizes key thermodynamic data, details the experimental protocols used for their determination, and illustrates fundamental thermodynamic relationships and experimental workflows through diagrams. Given the prevalence of calculated data for this specific isomer, this guide emphasizes experimental methodologies common for branched alkanes to provide a robust framework for understanding its thermodynamic behavior.

## Physicochemical and Thermodynamic Data

**3-Ethylnonane** is a branched alkane with the molecular formula C<sub>11</sub>H<sub>24</sub> and a molecular weight of 156.31 g/mol .[1][2] Its branched structure influences its physical and thermodynamic properties compared to its linear isomer, undecane. The following tables summarize available property data. It is critical to note that many readily available values are derived from computational models (e.g., Joback method) rather than direct experimental measurement.

Table 1: General Physicochemical Properties of **3-Ethylnonane** 



Property	Value	Unit	Source Type
Molecular Formula	C11H24	-	-
Molecular Weight	156.31	g/mol	IUPAC
CAS Number	17302-11-3	-	-
Normal Boiling Point	462.05 (188.9 °C)	К	Calculated
Density	~0.7	g/cm³	-

Table 2: Key Thermodynamic Properties of **3-Ethylnonane** 

Property	Symbol	Value	Unit	Source Type
Standard Enthalpy of Formation (gas)	ΔfH°	-275.65	kJ/mol	Calculated
Standard Gibbs Free Energy of Formation	ΔfG°	39.30	kJ/mol	Calculated
Enthalpy of Vaporization	ΔναρΗ°	39.69	kJ/mol	Calculated
Enthalpy of Fusion	ΔfusH°	20.72	kJ/mol	Calculated

Note: The values in the tables are primarily from computational estimations, as experimental data for **3-Ethylnonane** is sparse in publicly accessible literature. These values are useful for approximation but should be used with caution where high precision is required.

## **Fundamental Thermodynamic Relationships**

The core thermodynamic properties are governed by fundamental equations. The Gibbs free energy (G) relates enthalpy (H) and entropy (S) at a given temperature (T), defining the spontaneity of a process.



Fundamental relationship between Gibbs free energy, enthalpy, and entropy.

# **Experimental Protocols for Thermodynamic Characterization**

Direct experimental measurement provides the most reliable thermodynamic data. While specific protocols for **3-Ethylnonane** are not readily available, the following sections describe standard, high-precision methods used for characterizing similar liquid hydrocarbons.

## Determination of Enthalpy of Combustion (ΔcH°)

The standard enthalpy of combustion is a critical property from which the standard enthalpy of formation ( $\Delta fH^{\circ}$ ) can be derived using Hess's Law. The primary technique for this measurement is oxygen bomb calorimetry.

#### Methodology:

- Sample Preparation: A precise mass of the liquid sample (e.g., **3-Ethylnonane**) is encapsulated in a container of known low combustibility. A fuse, typically made of cotton or platinum wire, is placed in contact with the sample.
- Calorimeter Assembly: The sealed sample container (the "bomb") is placed within a
  calorimeter, which is a well-insulated vessel containing a precisely measured quantity of
  water. The bomb is pressurized with pure oxygen (typically to ~30 atm) to ensure complete
  combustion.
- Calibration: The heat capacity of the calorimeter system (Ccal) is determined by combusting
  a standard reference material with a precisely known enthalpy of combustion, such as
  benzoic acid. The temperature change (ΔT) from this calibration experiment allows for the
  calculation of Ccal using the formula: Ccal = (q\_standard / ΔT\_calibration)
- Combustion: The sample is ignited electrically. The combustion reaction is exothermic, releasing heat that is absorbed by the bomb and the surrounding water, causing a temperature rise. The temperature of the water is meticulously recorded before, during, and after the reaction to determine the maximum temperature change (ΔT sample).



- Data Analysis: The total heat released by the sample combustion (q\_reaction) is calculated using the calorimeter's heat capacity and the measured temperature change: q\_reaction = -Ccal \* \Delta T sample
- Corrections: Adjustments are made for the heat released by the ignition fuse and for the formation of any side products like nitric acid (from residual nitrogen in the bomb).
- Enthalpy Calculation: The molar enthalpy of combustion ( $\Delta cH^{\circ}$ ) is calculated by dividing the corrected heat of reaction by the number of moles of the sample combusted.

### **Determination of Heat Capacity (Cp)**

The isobaric heat capacity (Cp), which is the heat required to raise the temperature of a substance by one degree at constant pressure, is typically measured using a Calvet-type differential heat-flux calorimeter or by Differential Scanning Calorimetry (DSC).

Methodology (Calvet-type Calorimeter):

- Instrument Setup: A Calvet-type calorimeter consists of two cells (a sample cell and a reference cell) surrounded by a heat flux sensor. The reference cell is typically left empty or contains a known standard.
- Sample Loading: A known mass of 3-Ethylnonane is hermetically sealed into the sample cell.
- Measurement: The calorimeter is subjected to a controlled temperature program, often a series of small temperature steps. At each step, heat flows into both the sample and reference cells.
- Differential Measurement: The instrument measures the differential heat flow between the sample and reference cells. This differential is directly proportional to the heat capacity of the sample.
- Calculation: By comparing the heat flow to that of a known standard (like sapphire) under the same conditions, the specific heat capacity of the sample can be determined with high accuracy across a range of temperatures.



The following diagram illustrates the general workflow for determining the standard enthalpy of formation, which begins with the experimental measurement of the enthalpy of combustion.

Workflow for determining  $\Delta fH^{\circ}$  from experimental  $\Delta cH^{\circ}$ .

#### Conclusion

The thermodynamic properties of **3-Ethylnonane** are essential for process design, safety analysis, and computational modeling in chemical and pharmaceutical research. While a complete set of experimentally validated data for this specific compound is not widely published, established methodologies for branched alkanes provide a clear path for their determination. Oxygen bomb calorimetry and differential heat-flux calorimetry are the gold-standard techniques for accurately measuring the enthalpy of combustion and heat capacity, respectively. These experimental values form the foundation for a robust and reliable thermodynamic characterization. For applications requiring high accuracy, it is recommended that these experimental protocols be followed rather than relying solely on computationally estimated values.

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